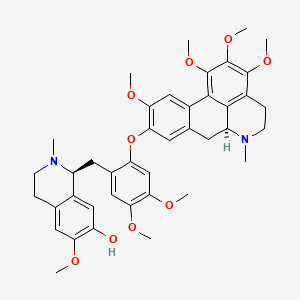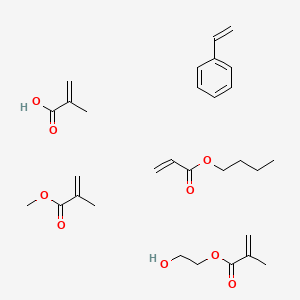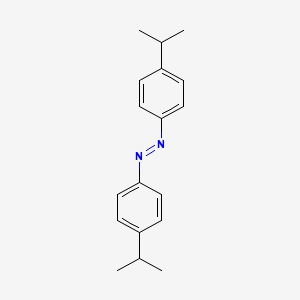
Iron;methyl(propan-2-yloxy)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;methyl(propan-2-yloxy)phosphinic acid is an organophosphorus compound that contains iron and a phosphinic acid moiety
Preparation Methods
The synthesis of iron;methyl(propan-2-yloxy)phosphinic acid can be achieved through several routes. One common method involves the reaction of iron salts with methyl(propan-2-yloxy)phosphinic acid under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature and pH must be carefully monitored to ensure the desired product is obtained .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Iron;methyl(propan-2-yloxy)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phosphinic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used .
Scientific Research Applications
Iron;methyl(propan-2-yloxy)phosphinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals, which can be studied for their catalytic properties.
Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving metalloproteases.
Mechanism of Action
The mechanism of action of iron;methyl(propan-2-yloxy)phosphinic acid involves its interaction with molecular targets such as metalloproteases. The phosphinic acid moiety can mimic the transition state of peptide hydrolysis, thereby inhibiting the activity of these enzymes. This inhibition can affect various biological pathways, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Iron;methyl(propan-2-yloxy)phosphinic acid can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphoric acids: These compounds contain a different phosphorus-oxygen bonding arrangement, leading to distinct chemical properties.
Other phosphinic acids: Compounds with different substituents on the phosphinic acid moiety can exhibit varying reactivity and applications.
The uniqueness of this compound lies in its specific combination of iron and the phosphinic acid moiety, which imparts unique chemical and biological properties.
Properties
CAS No. |
34005-24-8 |
|---|---|
Molecular Formula |
C4H11FeO3P |
Molecular Weight |
193.95 g/mol |
IUPAC Name |
iron;methyl(propan-2-yloxy)phosphinic acid |
InChI |
InChI=1S/C4H11O3P.Fe/c1-4(2)7-8(3,5)6;/h4H,1-3H3,(H,5,6); |
InChI Key |
SHGHJEZVCUEQKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


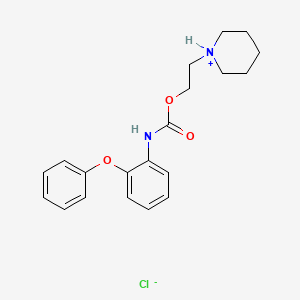
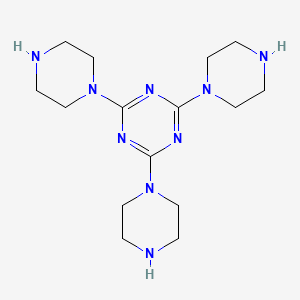
![2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13734144.png)
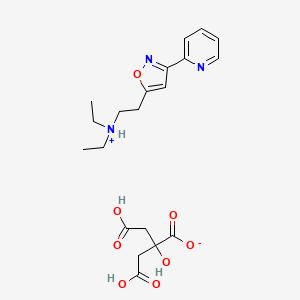

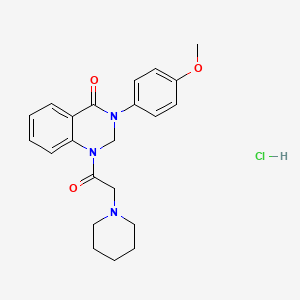


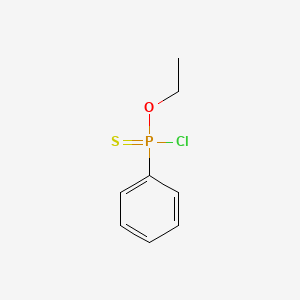
![Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]-](/img/structure/B13734174.png)
